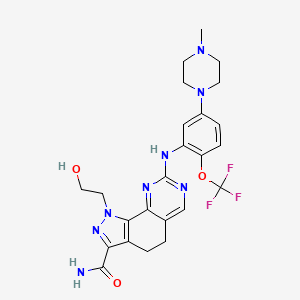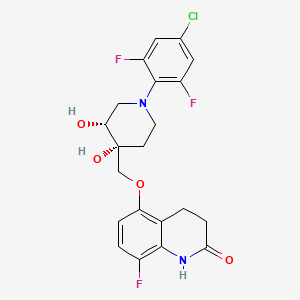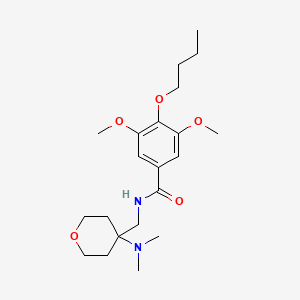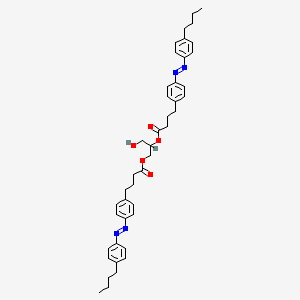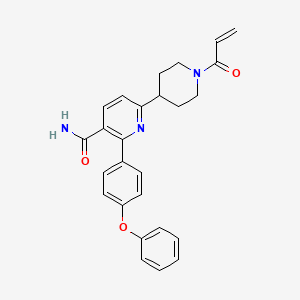
Padsevonil
Vue d'ensemble
Description
Padsevonil is an experimental drug that offers a promising new option for intractable epilepsy . It is the first antiepileptic drug (AED) that acts on all isoforms of synaptic vesicle protein-2 (SV2) and simultaneously binds to the benzodiazepine site of the GABAA receptor .
Synthesis Analysis
This compound was synthesized in a medicinal chemistry program initiated to rationally design compounds with high affinity for synaptic vesicle 2 (SV2) proteins and low-to-moderate affinity for the benzodiazepine binding site on GABAA receptors .Molecular Structure Analysis
The molecular formula of this compound is C14H14ClF5N4O2S . The exact mass is 432.04 and the average molecular weight is 432.794 .Chemical Reactions Analysis
This compound has been shown to have a unique interaction with SV2A, exhibiting slower binding kinetics . It also displayed low to moderate affinity for the benzodiazepine site at recombinant GABAA receptors .Physical And Chemical Properties Analysis
The chemical formula of this compound is C14H14ClF5N4O2S . The exact mass is 432.04 and the average molecular weight is 432.794 .Applications De Recherche Scientifique
Traitement de l'épilepsie focale résistante au traitement
Padsevonil a été utilisé dans un essai de phase IIa pour le traitement de l'épilepsie focale résistante au traitement {svg_1}. Il interagit avec deux cibles thérapeutiques : la protéine 2 des vésicules synaptiques et les récepteurs GABA A {svg_2}. L'essai a montré que this compound était associé à un profil de sécurité favorable et présentait une efficacité cliniquement significative chez les patients atteints d'épilepsie résistante au traitement {svg_3}.
Médicament multicible pour les maladies complexes
this compound a été développé comme une entité moléculaire unique capable de cibler deux mécanismes différents {svg_4}. Ce nouveau médicament a montré des effets prometteurs dans de nombreux modèles précliniques de crises difficiles à traiter {svg_5}. Cependant, dans un récent essai de phase IIb randomisé contrôlé contre placebo en add-on chez des patients atteints d'épilepsie focale résistante au traitement, le this compound ne s'est pas démarqué du placebo pour ses critères d'évaluation principaux {svg_6}.
Activité unique sur plusieurs récepteurs
this compound est le premier antiépileptique (AED) qui agit sur toutes les isoformes de la protéine 2 des vésicules synaptiques (SV2) {svg_7}. Il se lie simultanément au site des benzodiazépines du récepteur GABA A {svg_8}. Cette activité sur plusieurs récepteurs – unique à this compound – pourrait cibler l'épilepsie de manière plus efficace {svg_9}.
4. Protection contre les crises induites par la pilocarpine ou la 11-désoxycortisol Dans les modèles de crises aiguës, le this compound a fourni une protection puissante et dose-dépendante contre les crises induites par l'administration de pilocarpine ou de 11-désoxycortisol {svg_10}.
5. Protection contre les crises induites acoustiquement ou par stimulation à 6 Hz Le this compound a également été efficace pour protéger contre les crises induites acoustiquement ou par stimulation à 6 Hz {svg_11}. Cependant, il était moins puissant dans les modèles de pentylène-tétrazol, de bicuculline et de choc électrique maximal {svg_12}.
6. Profil unique dans les modèles de crises et d'épilepsie chez le rongeur this compound a montré un profil unique dans les modèles de crises et d'épilepsie chez le rongeur {svg_13}. Cela suggère qu'il pourrait avoir des applications potentielles dans le traitement de ces affections.
Mécanisme D'action
Target of Action
Padsevonil is a novel antiepileptic drug (AED) candidate that interacts with two therapeutic targets: synaptic vesicle protein 2 (SV2) proteins and GABA A receptors . It has a high affinity for all isoforms of SV2 (SV2A, SV2B, and SV2C) and a low-to-moderate affinity for the benzodiazepine binding site on GABA A receptors .
Mode of Action
This compound’s interaction with SV2A differs from that of levetiracetam and brivaracetam; it exhibits slower binding kinetics . At recombinant GABA A receptors, this compound displayed low to moderate affinity for the benzodiazepine site . In electrophysiological studies, its relative efficacy compared with zolpidem (a full-agonist reference drug) was 40%, indicating partial agonist properties .
Biochemical Pathways
This compound acts as a positive allosteric modulator of GABA A receptors, with a partial agonist profile at the benzodiazepine site . This interaction enhances the inhibitory effects of GABA, increasing the influx of chloride ions into the neuron and thereby hyperpolarizing the neuron. This makes it more difficult for the neuron to reach the threshold potential necessary to initiate an action potential, thus reducing neuronal excitability .
Pharmacokinetics
In a study conducted on healthy Chinese subjects, the concentration-time profile of this compound showed rapid absorption with a median tmax of 1.25 h, followed by an apparent biphasic disposition . For this compound, the geometric means of AUC (0-t), AUC, Cmax, and t1/2 were 6,573 hng/mL, 6,588 hng/mL, 1,387 ng/mL, and 5.275 h, respectively .
Result of Action
This compound displayed robust efficacy across several validated seizure and epilepsy models, including those considered to represent drug-resistant epilepsy . In the amygdala kindling model, which is predictive of efficacy against focal to bilateral tonic-clonic seizures, this compound provided significant protection in kindled rodents .
Orientations Futures
Propriétés
IUPAC Name |
(4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXFIOLWWRXEQH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@H](CC3=O)CC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF5N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1294000-61-5 | |
| Record name | Padsevonil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1294000615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Padsevonil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PADSEVONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1HN52K0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


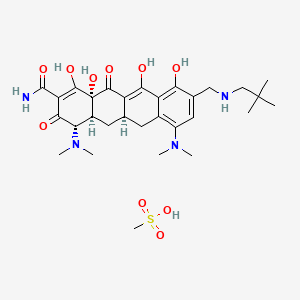



![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)
